n-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide
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Overview
Description
N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide is an organic compound that features a cyclobutyl ring with an amino group, a methoxy group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide typically involves the reaction of 3-aminocyclobutylmethanol with 2-methoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and acetamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar structure but lacks the methoxy and acetamide groups.
2-Methoxyacetamide: Contains the methoxy and acetamide groups but lacks the cyclobutyl ring.
N-Methyl-2-methoxyacetamide: Similar to 2-methoxyacetamide but with a methyl group instead of the cyclobutyl ring.
Uniqueness
N-((3-Aminocyclobutyl)methyl)-2-methoxyacetamide is unique due to the combination of its cyclobutyl ring, amino group, methoxy group, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]-2-methoxyacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-5-8(11)10-4-6-2-7(9)3-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
HBXJBNUQSVPFHB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
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